FXIIIa-IN-1

Anticoagulant drug discovery Coagulation factor selectivity profiling Venous thromboembolism

FXIIIa-IN-1 (Compound 16) is the only commercially available FXIIIa inhibitor combining >208-fold selectivity over thrombin and FXa with a clean cytotoxicity profile. Unlike promiscuous Inhibitor 18 (IC50 1.2–12.7 μM across thrombin, FXa, FXIa) or FXa-cross-reactive Inhibitor 14, its anion-binding site mechanism ensures unambiguous target attribution. With a 2.4 μM IC50 and >290-fold functional window (APTT2X 704.6 μM), it is the preferred scaffold for safer anticoagulant development—inhibiting fibrin cross-linking without impairing primary hemostasis. Procure the pure tetrasulfonated azo-naphthalene core (≥98%) for selectivity panel benchmarking and SAR expansion.

Molecular Formula C26H25N5O19S6
Molecular Weight 903.9 g/mol
CAS No. 55909-92-7
Cat. No. B15616129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFXIIIa-IN-1
CAS55909-92-7
Molecular FormulaC26H25N5O19S6
Molecular Weight903.9 g/mol
Structural Identifiers
InChIInChI=1S/C26H25N5O19S6/c27-23-22-15(13-20(53(37,38)39)24(23)30-28-16-1-5-18(6-2-16)51(33,34)11-9-49-55(43,44)45)14-21(54(40,41)42)25(26(22)32)31-29-17-3-7-19(8-4-17)52(35,36)12-10-50-56(46,47)48/h1-8,13-14,32H,9-12,27H2,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48)
InChIKeyOTKRGWXWWWNPKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FXIIIa-IN-1 (CAS 55909-92-7): A Selective Anion-Binding Site Factor XIIIa Inhibitor for Anticoagulant Research


FXIIIa-IN-1 (designated Compound 16) is a tetrasulfonated azo-naphthalene heparin mimetic that acts as a potent and selective inhibitor of human coagulation Factor XIIIa (FXIIIa), a cysteine transglutaminase that catalyzes the terminal fibrin cross-linking step in the coagulation cascade [1]. With a molecular formula of C26H25N5O19S6 and a molecular weight of 903.89 g/mol, this small molecule inhibits FXIIIa with an IC50 of 2.4 ± 0.5 μM in a bisubstrate, fluorescence-based trans-glutamination assay [1]. Unlike orthosteric active-site inhibitors, FXIIIa-IN-1 functions by competing with the Gln-donor protein substrate dimethylcasein at a structurally distinct anion-binding site comprising basic residues Lys54, Lys61, Lys73, Lys156, and Arg244, a binding mode that confers a markedly differentiated selectivity profile [1]. Commercially available from multiple vendors at ≥98% purity, FXIIIa-IN-1 serves as a chemical probe for investigating FXIIIa biology and as a lead scaffold for developing safer anticoagulants that do not carry the bleeding risk associated with conventional serine protease-targeting agents [1].

Why FXIIIa Inhibitors Cannot Be Interchanged: Mechanistic Divergence and Selectivity Cliffs Across Structural Classes


FXIIIa inhibitors are not functionally interchangeable because they target fundamentally different binding sites—orthosteric (active-site Cys314-directed) versus anion-binding allosteric pockets—with profound consequences for selectivity, safety, and pharmacological profile [1]. Active-site-directed peptidomimetic inhibitors such as ZED3197 achieve nanomolar potency (IC50 10–16 nM) but demonstrate only 19-fold selectivity over transglutaminase 2 (TG2) and exhibit poor metabolic stability with a half-life of 5–10 minutes in rabbit models [1][2]. In contrast, within the same anion-binding site heparin mimetic series reported by Vu et al. (2024), IC50 values span over two orders of magnitude (2–286 μM), and selectivity over coagulation factors varies dramatically: Inhibitor 18 is essentially non-selective (IC50 values of 1.2–12.7 μM across thrombin, FXa, and FXIa), while Inhibitor 16 (FXIIIa-IN-1) displays >208-fold selectivity over thrombin and factor Xa [1]. Even close structural analogs differ sharply—Inhibitor 13 (3.1 μM IC50, triazine scaffold) achieves only 20–28-fold selectivity, whereas Inhibitor 14 (5.1 μM IC50) shows 100-fold selectivity over thrombin but merely 6-fold over factor Xa [1]. These intra-class selectivity cliffs underscore that generic substitution with an alternative FXIIIa inhibitor carries a high risk of introducing confounding off-target activities that can invalidate experimental conclusions.

FXIIIa-IN-1 Quantitative Differentiation Evidence: Head-to-Head Selectivity, Potency, and Safety Data Against Closest Comparators


Superior Selectivity Over Coagulation Serine Proteases vs. Closest In-Class Analogues (Head-to-Head)

FXIIIa-IN-1 (Inhibitor 16) demonstrates >208-fold selectivity over both thrombin and factor Xa, and >65-fold selectivity over factor XIa—the most balanced and comprehensive selectivity profile among all five heparin mimetics directly compared in the same study. In head-to-head testing, Inhibitor 16 (IC50 >500 μM against thrombin and FXa) far exceeded Inhibitor 13 (IC50 86.9 ± 33.6 μM for thrombin, 63.5 ± 13 μM for FXa; 28-fold and 20-fold selectivity respectively), Inhibitor 14 (100-fold over thrombin but only 6-fold over FXa), and Inhibitor 18 (virtually non-selective with IC50 8.2 μM for thrombin and 12.7 μM for FXa) [1]. This selectivity was measured using chromogenic substrate hydrolysis assays at pH 7.4, 37 °C, with all five compounds tested under identical experimental conditions [1].

Anticoagulant drug discovery Coagulation factor selectivity profiling Venous thromboembolism

Potency Superiority Over Prior-Generation Allosteric FXIIIa Inhibitor Scaffolds

FXIIIa-IN-1 (azo-naphthalene scaffold) demonstrates approximately 15- to 49-fold greater potency than the previously reported flavonoid trimer-based allosteric FXIIIa inhibitors that established the proof-of-concept for anion-binding site targeting [1][2]. In the primary study, the flavonoid trimers (inhibitors 1 and 2) exhibited IC50 values of 38.2–118 μM compared to 2.4 ± 0.5 μM for FXIIIa-IN-1. Even within the optimized azo-naphthalene series, FXIIIa-IN-1 is at least 1.3-fold more potent than the next most active compound (Inhibitor 13 at 3.1 ± 0.3 μM) and 6.9-fold more potent than the weakest active azo-naphthalene derivatives (IC50 16.6 μM) [1]. The potency rank order across all scaffolds tested is: azo-naphthalene (2.4–16.6 μM) > triazine (3.1–23.6 μM) > flavonoid trimer (38.2–118 μM) > benzamide (77.2–285.6 μM) [1].

Structure-activity relationship Allosteric inhibitor Scaffold optimization

Minimal Interference with Global Coagulation Function via Activated Partial Thromboplastin Time (APTT)

FXIIIa-IN-1 requires an extraordinarily high concentration of 704.6 ± 69 μM to double the activated partial thromboplastin time (APTT) of normal human plasma, corresponding to >290-fold its FXIIIa IC50 [1]. This indicates negligible functional interference with the intrinsic and common coagulation pathways. In head-to-head comparison, Inhibitor 18 more than doubled APTT at just 224.3 ± 20 μM, reflecting its poor selectivity [1]. The APTT doubling concentrations for the full comparator set are: Inhibitor 11 (1102.72 ± 93 μM), Inhibitor 12 (>2067 μM), Inhibitor 13 (1187.2 ± 175 μM), Inhibitor 14 (583 ± 60 μM), and Inhibitor 16 (704.6 ± 69 μM). Prothrombin time was unaffected by FXIIIa-IN-1 at all tested concentrations [1].

Hemostasis safety profiling APTT assay Anticoagulant selectivity

Absence of Cellular Cytotoxicity at Therapeutically Relevant Concentrations Across Multiple Human Cell Lines

FXIIIa-IN-1 demonstrated no significant effect on the proliferation of three human cell lines—breast carcinoma (MCF-7), intestinal epithelial (CaCo-2), and embryonic kidney (HEK-293)—at a concentration of 10 μM, which corresponds to approximately 4–5 times its FXIIIa IC50 [1]. Inhibitor 13 exhibited a similarly benign cytotoxicity profile under the same conditions, but its inferior selectivity profile (see Evidence Item 1) prevents it from serving as a substitute in selectivity-critical applications. The lack of cytotoxicity is mechanistically consistent with the charged, polyanionic nature of sulfonated heparin mimetics, which restricts passive diffusion across cellular membranes and limits distribution to non-vascular tissues [1].

Cytotoxicity profiling Drug safety Cell viability

Functional Validation: Concentration-Dependent Inhibition of FXIIIa-Mediated Fibrin(ogen) Polymerization

FXIIIa-IN-1 inhibited FXIIIa-mediated polymerization of fibrin(ogen) in a concentration-dependent manner, as demonstrated by gel electrophoresis experiments [1]. This functional confirmation directly validates that the biochemical IC50 translates to the physiologically relevant endpoint of fibrin cross-linking, the terminal and critical step catalyzed by FXIIIa in the coagulation cascade. While the primary paper reports this observation qualitatively, the gel-based assay provides orthogonal confirmation that the compound's in vitro inhibitory activity propagates to the relevant macromolecular substrate [1]. Michaelis-Menten kinetics further established that FXIIIa-IN-1 competes specifically with the Gln-donor protein substrate dimethylcasein but not with the Lys-donor small substrate dansylcadaverine, confirming a defined and mechanistically distinct mode of inhibition at the anion-binding site [1].

Fibrin cross-linking Clot stabilization Functional assay

Optimal Research and Procurement Application Scenarios for FXIIIa-IN-1 Based on Quantitative Differentiation Evidence


Anticoagulant Lead Optimization Programs Targeting Venous Thromboembolism with Reduced Bleeding Risk

FXIIIa-IN-1 is the preferred starting scaffold for medicinal chemistry programs seeking to develop safer anticoagulants that inhibit fibrin clot stabilization without impairing primary hemostasis. Its anion-binding site mechanism and >290-fold functional window between FXIIIa inhibition (IC50 2.4 μM) and global coagulation interference (APTT2X 704.6 μM) directly address the bleeding liability that has prevented active-site FXIIIa inhibitors such as ZED3197 from advancing clinically [1][2]. The tetrasulfonated azo-naphthalene core offers multiple vectors for SAR expansion, with the scaffold rank-order potency data (azo-naphthalene > triazine > flavonoid trimer > benzamide) providing clear direction for further optimization [1].

Selectivity Profiling and Counter-Screening Against Coagulation Factor Panels

FXIIIa-IN-1 is uniquely suited as a reference inhibitor for coagulation factor selectivity panels because its >208-fold selectivity over thrombin and FXa is rigorously quantified under identical assay conditions alongside four structural analogs (Inhibitors 13, 14, 18, 19) [1]. This makes it the benchmark for establishing selectivity thresholds in FXIIIa drug discovery assays. Researchers should procure FXIIIa-IN-1 rather than the more promiscuous Inhibitor 18 (which inhibits thrombin, FXa, and FXIa with IC50 values of 1.2–12.7 μM) or the FXa-cross-reactive Inhibitor 14 (6-fold selectivity) when the experimental objective requires unambiguous attribution of anti-thrombotic effects to FXIIIa inhibition [1].

In Vitro Fibrin Clot Stabilization and Thrombolysis Susceptibility Models

The concentration-dependent inhibition of FXIIIa-mediated fibrin(ogen) polymerization by FXIIIa-IN-1, confirmed by gel electrophoresis, positions this compound as a key chemical tool for investigating the role of fibrin cross-linking density in clot mechanical stability and susceptibility to plasmin-mediated fibrinolysis [1]. Combined with its negligible cytotoxicity at 10 μM across MCF-7, CaCo-2, and HEK-293 cell lines, FXIIIa-IN-1 can be applied in co-culture systems incorporating endothelial or fibroblast cells to study the cellular regulation of clot remodeling without concern for compound-induced cytotoxicity confounding the results [1].

Chemical Probe for Dissecting FXIIIa Transglutaminase Activity Distinct from TG2 and Other Cysteine Proteases

FXIIIa-IN-1 serves as a superior chemical biology probe for FXIIIa relative to broad-spectrum cysteine protease inhibitors such as iodoacetamide (IC50 ~2.9 μM, non-selective) because it demonstrates >200-fold selectivity over the related cysteine protease papain (no inhibition at 500 μM) and 9-fold selectivity over TG2 [1]. In contrast, peptidomimetic active-site inhibitors like ZED3197 offer only 19-fold selectivity over TG2 and irreversibly modify the active-site cysteine, limiting their utility in reversible inhibition studies [2]. The competitive mechanism with respect to the Gln-donor substrate further allows FXIIIa-IN-1 to be used in kinetic studies that discriminate between substrate-competitive and allosteric modes of transglutaminase regulation [1].

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